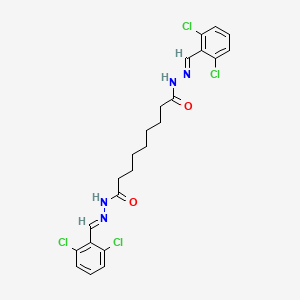
N'~1~,N'~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'~1~,N'~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide, commonly referred to as DBN, is a chemical compound that has been extensively studied for its potential applications in various fields. DBN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
科学研究应用
DBN has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer chemistry. In medicine, DBN has been shown to have antitumor, antiviral, and antibacterial activities. In agriculture, DBN has been used as a fungicide and insecticide. In polymer chemistry, DBN has been used as a cross-linking agent.
作用机制
The mechanism of action of DBN is not fully understood. However, it is believed that DBN exerts its biological activities by inhibiting the activity of enzymes and disrupting the structure of cell membranes.
Biochemical and Physiological Effects:
DBN has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DBN inhibits the growth of a variety of tumor cell lines, including breast cancer, lung cancer, and colon cancer. DBN has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, DBN has been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
DBN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation is that it is insoluble in water, which can make it difficult to work with in aqueous environments. Another limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DBN. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and environmentally friendly synthesis methods for DBN. Additionally, there is potential for the development of new drugs and agrochemicals based on the structure of DBN. Finally, further research is needed to determine the safety and toxicity of DBN in various organisms and environments.
合成方法
The synthesis of DBN involves the reaction of 2,6-dichlorobenzaldehyde with nonanedihydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of DBN is typically around 80%.
属性
IUPAC Name |
N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl4N4O2/c24-18-8-6-9-19(25)16(18)14-28-30-22(32)12-4-2-1-3-5-13-23(33)31-29-15-17-20(26)10-7-11-21(17)27/h6-11,14-15H,1-5,12-13H2,(H,30,32)(H,31,33)/b28-14+,29-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFAXFPHFBTOX-RABJZLPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
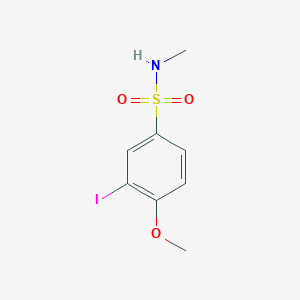
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
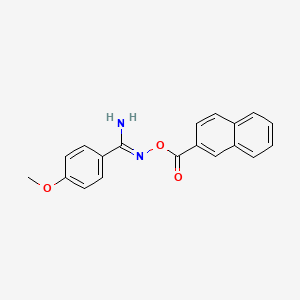
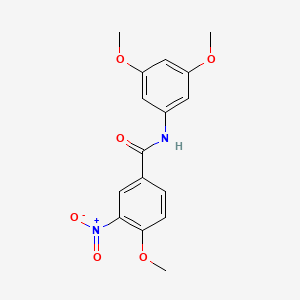
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
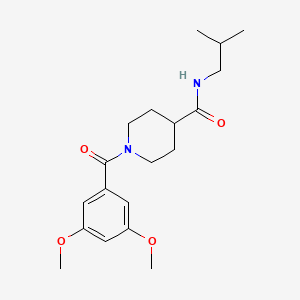
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)
![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)